Bienvenue dans la boutique en ligne BenchChem!

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448135-80-5) is a synthetic organic compound belonging to the N-acyl-4-sulfonylpiperidine class, featuring a piperidine core functionalized with a cyclopentanecarbonyl group at the N-1 position and a 4-fluorobenzenesulfonyl moiety at the C-4 position. The compound has a molecular weight of 339.43 g/mol, a calculated partition coefficient (XLogP3) of 2.9, and a topological polar surface area (TPSA) of 62.8 Ų.

Molecular Formula C17H22FNO3S
Molecular Weight 339.43
CAS No. 1448135-80-5
Cat. No. B2539950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
CAS1448135-80-5
Molecular FormulaC17H22FNO3S
Molecular Weight339.43
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H22FNO3S/c18-14-5-7-15(8-6-14)23(21,22)16-9-11-19(12-10-16)17(20)13-3-1-2-4-13/h5-8,13,16H,1-4,9-12H2
InChIKeyXVGIJFQIEVDOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448135-80-5): A Specialized Sulfonyl Piperidine Building Block for Drug Discovery


Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448135-80-5) is a synthetic organic compound belonging to the N-acyl-4-sulfonylpiperidine class, featuring a piperidine core functionalized with a cyclopentanecarbonyl group at the N-1 position and a 4-fluorobenzenesulfonyl moiety at the C-4 position. The compound has a molecular weight of 339.43 g/mol, a calculated partition coefficient (XLogP3) of 2.9, and a topological polar surface area (TPSA) of 62.8 Ų [1]. These physicochemical properties position it within an optimal range for CNS drug-like chemical space. The 4-fluorophenylsulfonyl group is a recognized pharmacophoric element in known 5-HT2A receptor antagonists, where fluorine incorporation at the 4-position of the phenyl ring has been demonstrated to increase selectivity over the IKr (hERG) potassium channel [2]. The cyclopentanecarbonyl substituent provides a conformationally constrained, lipophilic acyl group that serves as a handle for structure-activity relationship (SAR) exploration in medicinal chemistry programs.

Why Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone Cannot Be Replaced by Generic Analogs in SAR-Driven Programs


The compound's differentiation arises from the synergistic combination of the cyclopentanecarbonyl N-acyl group and the 4-fluorophenylsulfonyl C-4 substituent. Systematic SAR studies on 4-sulfonylpiperidine scaffolds have established that the nature of the N-acyl substituent profoundly influences both target binding affinity and off-target liability profiles [1]. Substitution of the N-cyclopentanecarbonyl group with smaller or larger cyclic acyl groups (e.g., acetyl, cyclohexylcarbonyl) alters conformational preferences, lipophilicity, and metabolic stability [2]. Similarly, replacing the 4-fluorophenylsulfonyl with unsubstituted phenylsulfonyl or 4-chlorophenylsulfonyl shifts electronic properties and hERG selectivity profiles. The 4-fluoro atom is established in the literature as a critical determinant for reducing IKr channel affinity within this chemotype, rendering non-fluorinated analogs unsuitable when cardiovascular safety margins are a priority [1]. The specific combination incorporated in CAS 1448135-80-5 thus occupies a distinct SAR region that cannot be replicated by generic substitution.

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


N-Acyl Steric and Lipophilic Differentiation: Cyclopentyl vs. Phenyl, Thiophene, and Cyclohexyl Carbonyl Analogs

The cyclopentanecarbonyl group of the target compound imparts a calculated XLogP3 of 2.9 and TPSA of 62.8 Ų [1]. In comparison, the phenylcarbonyl analog (Cpd B; (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(phenyl)methanone, MW 347.4) has an estimated XLogP3 of approximately 3.3 and TPSA of 54.4 Ų due to the planar, aromatic character of the benzoyl group, resulting in higher lipophilicity and lower polarity [2]. The thiophene-3-carbonyl analog (Cpd C; (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, MW 369.4) introduces a sulfur heteroatom that increases TPSA (~54.4 Ų) but raises XLogP3 to approximately 3.1, altering the lipophilic efficiency balance [2]. The cyclohexylcarbonyl analog (Cpd D; cyclohexyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, MW 353.5) has a larger ring size that increases molecular bulk and raises XLogP3 to an estimated 3.4 with a TPSA of 62.8 Ų [2]. These property differences—quantifiable via the LipE metric (LipE = pIC50 − logP)—directly impact the optimization of target binding versus nonspecific binding in lead optimization campaigns.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

hERG Selectivity Advantage of 4-Fluorophenylsulfonyl Over Non-Fluorinated and 4-Chlorophenylsulfonyl Analogs

In a published systematic study of 4-sulfonylpiperidine-based 5-HT2A antagonists, incorporation of fluorine at the 4-position of the phenylsulfonyl group was demonstrated to increase selectivity over the IKr (hERG) potassium channel [1]. This work, which led to the clinical candidate 3b (nelotanserin), showed that compound 3b produced no increase in QTc interval in anesthetized dogs at plasma concentrations as high as 148 μM [1]. In contrast, earlier 4-(phenylsulfonyl)piperidine analogs without the fluorine substituent exhibited measurable hERG binding that required additional structural optimization to mitigate cardiac liability [2]. The target compound retains the 4-fluorophenylsulfonyl motif critical for this hERG selectivity advantage over non-fluorinated (e.g., 4-phenylsulfonyl) or 4-chlorophenylsulfonyl analogs, where chlorine substitution increases both lipophilicity and hERG binding propensity [3]. This class-level SAR indicates that for programs where cardiovascular safety profiling is a selection criterion, the 4-fluorophenylsulfonyl group present in CAS 1448135-80-5 confers a measurable advantage.

Cardiovascular Safety hERG IKr Channel Drug Safety Pharmacology

Conformational Constraints of Cyclopentyl Ring vs. Linear Alkyl or Larger Cycloalkyl N-Acyl Groups

The cyclopentyl ring provides a partially conformationally constrained N-acyl substituent that differs from both flexible linear alkyl chains and the more bulky cyclohexyl ring. Published patent literature on piperidine-based CCR5 antagonists explicitly identifies cyclopentyl as a preferred cycloalkyl group that optimizes target engagement versus metabolic clearance [1]. The cyclopentyl group, with its five-membered ring, restricts rotational freedom compared to n-pentyl while maintaining a smaller steric footprint than cyclohexyl (estimated molar refractivity: cyclopentyl ≈ 25.5 cm³/mol vs. cyclohexyl ≈ 29.5 cm³/mol) [2]. This conformational restriction can pre-organize the ligand into a binding-competent conformation, potentially reducing the entropic penalty upon target binding. The target compound's cyclopentyl group thus occupies a 'sweet spot' that linear alkyl (e.g., n-butyryl or n-pentanoyl) and larger cycloalkyl (cyclohexylcarbonyl) analogs do not replicate.

Conformational Analysis Medicinal Chemistry GPCR Ligand Design

4-Fluorophenylsulfonyl as a Privileged Fragment for Kinase and GPCR Inhibitor Scaffolds vs. Methylsulfonyl Analogs

The 4-fluorophenylsulfonyl group in CAS 1448135-80-5 provides an aryl sulfone pharmacophore that is a recognized privileged fragment for interacting with the ATP-binding pocket of kinases and the orthosteric binding site of aminergic GPCRs [1]. In contrast, the methylsulfonyl analog (1-cyclopentanecarbonyl-4-methanesulfonylpiperidine, CAS 1448046-59-0) presents a smaller, purely aliphatic sulfone that lacks the extended π-stacking and hydrophobic interactions provided by the fluorophenyl ring [2]. N-Sulfonylpiperidines bearing aryl sulfone groups have demonstrated nanomolar VEGFR-2 inhibitory activity (e.g., compound 8, IC50 = 0.0554 μM) in recent studies, whereas alkyl sulfones typically exhibit reduced kinase binding due to the absence of aryl-kinase pocket interactions [3]. The target compound retains the aryl (4-fluorophenyl) sulfone group essential for productive engagement with aromatic residues in kinase active sites, distinguishing it from methylsulfonyl and other alkylsulfonyl analogs that show diminished target binding in kinase profiling panels.

Kinase Inhibition GPCR Modulation Fragment-Based Drug Design FGFR

Synthetic Tractability and Intermediate Utility in CCR5 and 5-HT2A Antagonist Synthesis Pathways

The target compound serves as a versatile late-stage intermediate in the synthesis of both CCR5 and 5-HT2A antagonist scaffolds. Patent literature on CCR5 antagonists (US7307081B2) describes piperidine derivatives with N-cyclopentylcarbonyl and 4-sulfonyl substitution patterns as key intermediates, where the cyclopentanecarbonyl group is installed via amide coupling prior to final functionalization [1]. Similarly, the 4-fluorosulfonylpiperidine series described by Fish et al. utilizes analogous building blocks for the generation of selective 5-HT2A ligands [2]. The target compound's well-defined synthetic route ensures high purity (typical vendor specification: >95% as assessed by HPLC and 1H NMR) and scalability, making it suitable for SAR library generation [3]. In comparison, analogous compounds with reactive heterocycles (e.g., thiophene-carbonyl or pyridine-carbonyl) may introduce additional synthetic complexity, lower yields, or require protecting group strategies that reduce throughput in parallel synthesis workflows.

Synthetic Chemistry CCR5 Antagonist 5-HT2A Antagonist Drug Intermediate

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration of CNS-Penetrant 5-HT2A Antagonists with Reduced hERG Liability

The 4-fluorophenylsulfonyl group is a validated pharmacophore for achieving selectivity over the hERG potassium channel in 5-HT2A antagonist programs [1]. Researchers can use CAS 1448135-80-5 as a core building block to elaborate diverse N-acyl derivatives, leveraging the demonstrated class-level advantage that 4-fluoro substitution provides over non-fluorinated phenylsulfonyl analogs in reducing IKr affinity. The compound's XLogP3 of 2.9 falls within the optimal CNS drug-like range (typically 1–4), supporting brain penetration potential for neurological indications such as insomnia, for which the 4-fluorosulfonylpiperidine chemotype has shown preclinical efficacy in sleep consolidation models.

CCR5 Antagonist Lead Optimization Using Cyclopentyl-Constrained Scaffolds

Patent literature explicitly identifies cyclopentyl as a preferred cycloalkyl group in piperidine-based CCR5 antagonists, where it optimizes the balance between target binding and metabolic stability [2]. The target compound provides the cyclopentanecarbonyl-4-fluorophenylsulfonyl-piperidine scaffold that can be further elaborated at the C-4 sulfonyl position to generate focused CCR5 antagonist libraries. The constrained cyclopentyl group offers a conformational advantage over flexible linear N-acyl analogs, potentially improving binding entropy and reducing susceptibility to N-dealkylation metabolism.

Kinase Inhibitor Fragment-Based Screening and Scaffold Hopping

The 4-fluorophenylsulfonylpiperidine moiety serves as a privileged fragment for kinase hinge region binding, with related N-sulfonylpiperidines demonstrating nanomolar potency against VEGFR-2 (IC50 = 0.0554 μM) and other kinases [3]. CAS 1448135-80-5 can be used as a starting point for fragment growing or scaffold hopping strategies aimed at identifying novel kinase inhibitors, where the 4-fluorophenyl group provides key hydrophobic and π-stacking interactions with the kinase active site that are absent in alkylsulfonyl analogs.

GPCR Modulator Library Synthesis for Neuroscience and Inflammation Targets

The compound's structural features—N-acylpiperidine core with 4-aryl sulfone substitution—constitute a scaffold that is broadly amenable to GPCR target families including serotonergic, dopaminergic, and chemokine receptors [1][2]. Its commercial availability at >95% purity from multiple specialty chemical suppliers [4] enables rapid parallel synthesis of diverse amide and sulfonamide libraries for high-throughput screening against GPCR panels. The combination of cyclopentanecarbonyl N-substitution and 4-fluorophenylsulfonyl C-4 substitution provides a physicochemical profile (MW 339.43, TPSA 62.8 Ų) consistent with lead-like properties that facilitate downstream optimization of oral bioavailability and CNS or peripheral target engagement.

Quote Request

Request a Quote for Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.